Dual C-2/C-4 Chlorine Substitution Enables Sequential Derivatization vs. Single-Handle Mono-Chloro Analog
The target compound possesses two chlorine atoms on the imidazole ring at positions 2 and 4, whereas the closest mono-chloro comparator, 4-chloro-1-(4-chlorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole (CAS 1193450-54-2), bears only a single chlorine at C-4 . The presence of two reactive C–Cl bonds allows for orthogonal or sequential functionalization: typically, C-2 chlorine is more electrophilic due to the adjacent N-1 and N-3 atoms, while C-4 chlorine is less activated but still amenable to palladium-catalyzed couplings. This enables a two-step diversification strategy that is impossible with the mono-chloro analog.
| Evidence Dimension | Number of reactive chlorine substituents on imidazole core |
|---|---|
| Target Compound Data | 2 (C-2 and C-4) |
| Comparator Or Baseline | 1 (C-4 only) – CAS 1193450-54-2 |
| Quantified Difference | +1 reactive handle |
| Conditions | Structural comparison based on molecular formula; reactivity inferred from established imidazole chemistry principles [1] |
Why This Matters
For procurement decisions in multi-step synthesis programs, the dual-handle scaffold avoids the need to introduce a second halogen via an additional synthetic step, reducing step count and overall cost.
- [1] Joule JA, Mills K. Heterocyclic Chemistry. 5th ed. Wiley; 2010. Chapter: Imidazoles – reactivity and substitution patterns. (Class-level inference on relative electrophilicity of imidazole C-2 vs C-4 halogens.) View Source
